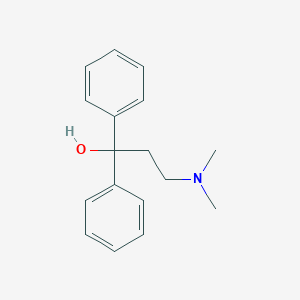

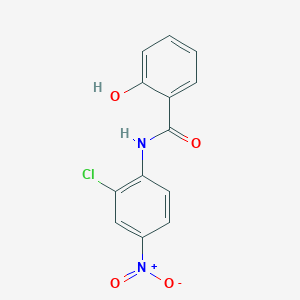

N-(2-氯-4-硝基苯基)-2-羟基苯甲酰胺

描述

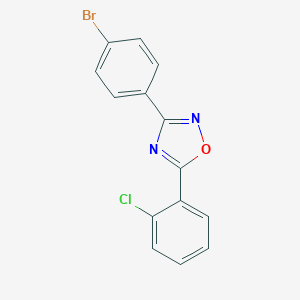

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (NCNPBA) is a small organic molecule with a wide range of applications in scientific research. NCNPBA has been used in various research fields such as biochemistry, pharmacology, and nanotechnology. NCNPBA is a versatile molecule with numerous potential applications, including the ability to act as a substrate for enzyme-catalyzed reactions, a chelating agent, and a fluorescent dye. NCNPBA also has potential applications in drug discovery and development, as well as in the study of protein-ligand interactions.

科学研究应用

抗绦虫药改性

N-(2-氯-4-硝基苯基)-2-羟基苯甲酰胺因其在抗绦虫药尼克酰胺改性中的作用而受到研究。研究人员发现,与高级胺和 1-(2-氨基乙基)-哌嗪的反应导致形成水溶性铵盐,同时保留了负责驱虫效果的药效基团,而没有氯的亲核芳香取代 (Galkina 等人,2014)。

抗癌剂优化

该衍生物已用于尼克酰胺衍生物的优化,以开发潜在的抗癌剂。这些衍生物针对各种人类癌细胞进行了测试,并显示出显着的细胞毒性,表明它们作为抗癌剂的潜力 (Tang 等人,2017)。

抗肿瘤活性和结构分析

研究探索了 N-(2-氯-4-硝基苯基)-2-羟基苯甲酰胺衍生物的结构-性质关系和抗肿瘤活性。这些研究包括 X 射线衍射方法、DFT 计算和抗肿瘤活性分析,显示了该化合物在抗肿瘤应用中的潜力 (He 等人,2014)。

对肠道细菌的抗菌活性

该化合物已被评估其对肠道硫酸盐还原菌的抗菌活性。研究显示出显着的细胞毒活性和细菌生长抑制,突出了其在解决细菌感染方面的潜力 (Kushkevych 等人,2015)。

新型 AB 型单体的合成

已经对使用 N-(2-氯-4-硝基苯基)-2-羟基苯甲酰胺的衍生物合成用于聚苯并咪唑的新型 AB 型单体进行了研究。这项研究对于开发先进的聚合物材料具有重要意义 (Begunov & Valyaeva, 2015)。

作用机制

Target of Action

Related compounds such as 2-chloro-4-nitrophenyl-α-d-glucopyranoside are known to serve as chromogenic substrates in assays for enzymes that release 2-chloro-4-nitrophenyl (cnp) from the conjugated carbohydrate .

Mode of Action

It’s worth noting that the related compound, 2-chloro-4-nitrophenyl-α-d-glucopyranoside, is a chromogenic substrate for enzymes that target the linkage between cnp and α-d-glucose .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Result of Action

It’s worth noting that the related compound, 2-chloro-4-nitrophenyl-α-d-glucopyranoside, serves as a chromogenic substrate for enzymes that release cnp from the conjugated carbohydrate .

Action Environment

It’s worth noting that the degradation of the related compound, 2-chloro-4-nitrophenol, by a gram-negative bacterium is influenced by the presence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

属性

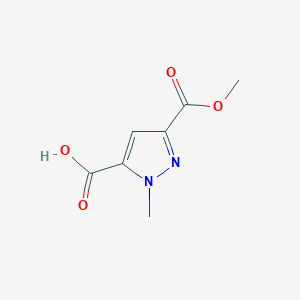

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-7-8(16(19)20)5-6-11(10)15-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTISUNSASAUMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385815 | |

| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

CAS RN |

32853-24-0 | |

| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different solid forms of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Niclosamide) and how do their structures influence their properties?

A1: Niclosamide exhibits polymorphism and can exist in various solid forms, including a high Z' polymorph (Form II), a monohydrate (HA), and solvates with methanol, acetone, and acetonitrile []. These forms differ in their crystal packing and interactions with solvent molecules. For instance, the methanol solvate readily transforms into the monohydrate under ambient conditions due to the nature of hydrogen bonding interactions within the crystal lattice []. This highlights the impact of solid form on stability and potential implications for storage and formulation of the drug.

Q2: How does the inclusion of solvent molecules affect the crystal structure of Niclosamide?

A2: Solvent molecules play a crucial role in determining the crystal packing of Niclosamide. In solvates, solvent molecules like methanol, acetone, and acetonitrile engage in hydrogen bonding with the hydroxyl group of Niclosamide, influencing the arrangement of molecules within the crystal lattice []. For example, in the acetone solvate, Niclosamide molecules form V-shaped arrangements facilitated by interactions with acetone. Understanding the role of solvent inclusion is crucial for controlling the crystallization process and obtaining desired solid forms with specific physicochemical properties.

Q3: What is the mechanism behind the long-term effect of Niclosamide in preventing bacterial leaf blight in rice?

A3: Research shows that Niclosamide exhibits systemic translocation within rice plants, contributing to its long-term efficacy against bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae []. After application, Niclosamide rapidly moves from the treated area to distant untreated leaves, reaching peak levels within hours. This systemic movement ensures the compound reaches the infection site, even when applied to a different part of the plant. While the exact mechanism of action against the bacteria requires further investigation, this systemic distribution contributes to sustained protection of rice plants.

Q4: How can N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide be incorporated into nanostructured platforms for electrocatalytic applications?

A4: N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Niclosamide) can be immobilized on multi-wall carbon nanotubes (MWCNT) and electrochemically reduced to create a novel platform for electrocatalytic NADH oxidation []. This modified electrode exhibits a stable redox couple attributed to the Ar-NO/Ar-NHOH transformation of Niclosamide. This electrocatalytic activity makes it a promising candidate for developing dehydrogenase-based biosensors.

Q5: Are there any known structural modifications of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide aimed at improving its biological effect?

A5: While the provided abstracts don't delve into specific structural modifications of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, one study mentions the goal of improving its biological effects []. This suggests ongoing research exploring structure-activity relationships. Further investigation into these modifications could reveal valuable information about optimizing the compound's properties for various applications, including enhancing its potency or targeting specific biological pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)